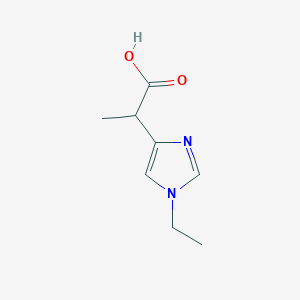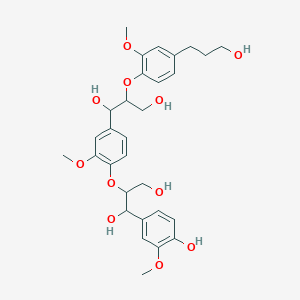
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine is an organic compound characterized by the presence of a cyclopropane ring substituted with a 2,4-difluorophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-difluorobenzylamine with a cyclopropanating agent under basic conditions. For example, the reaction can be carried out using diazomethane or a similar reagent to introduce the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of nitrile oxidoreductase enzymes to reduce 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine, followed by cyclopropanation. This method is advantageous due to its high conversion rate and environmentally friendly process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A related compound with a pyridine ring instead of a cyclopropane ring.
2-(2,4-Difluorophenyl)-2-fluorobenzamide: Another similar compound with an amide functional group.
Uniqueness
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H11F2N |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2N/c1-10(5-9(10)13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3 |
InChI-Schlüssel |
DUIBNGGNQUACCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1N)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)

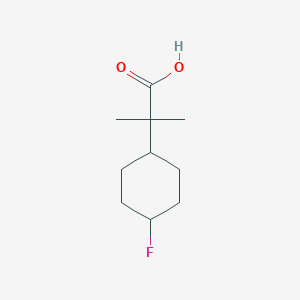
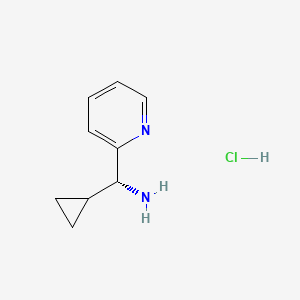
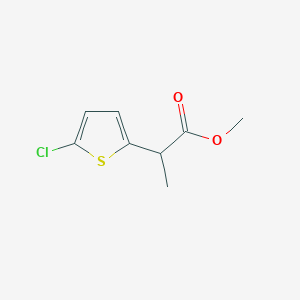

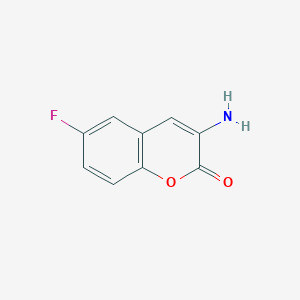

![(2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B15240629.png)
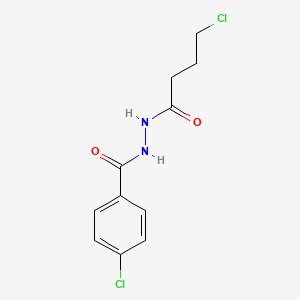
![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)
